molecular formula C18H26ClN3O2 B236155 N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]butanamide

N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]butanamide

Numéro de catalogue B236155
Poids moléculaire: 351.9 g/mol
Clé InChI: TWOLDRCXANCSPQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]butanamide, also known as BCT-197, is a small molecule inhibitor that has shown potential in inhibiting the growth and spread of cancer cells. It belongs to the class of compounds known as piperazine derivatives and has been the subject of numerous scientific studies due to its promising anti-cancer properties.

Mécanisme D'action

The mechanism of action of N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]butanamide involves the inhibition of a protein called focal adhesion kinase (FAK), which plays a key role in the growth and spread of cancer cells. By inhibiting FAK, N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]butanamide prevents cancer cells from forming new blood vessels and invading nearby tissues, ultimately leading to cell death.

Effets Biochimiques Et Physiologiques

N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]butanamide has been found to have a number of biochemical and physiological effects on cancer cells. In addition to inhibiting FAK, it has been shown to induce apoptosis (cell death) in cancer cells, as well as to inhibit cell migration and invasion. N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]butanamide has also been found to reduce the expression of several genes involved in cancer cell growth and survival.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]butanamide in lab experiments is its specificity for FAK, which allows researchers to study the effects of FAK inhibition on cancer cells in a controlled setting. However, one limitation is that N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]butanamide may not be effective in all types of cancer, and its effectiveness may vary depending on the specific genetic mutations present in a given cancer.

Orientations Futures

There are several promising future directions for research on N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]butanamide. One area of interest is the development of combination therapies that include N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]butanamide, as it has been shown to enhance the effectiveness of chemotherapy drugs. Additionally, further studies are needed to determine the optimal dosage and administration schedule for N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]butanamide in humans, as well as to identify biomarkers that can predict which patients are most likely to benefit from treatment with N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]butanamide. Finally, ongoing research is exploring the potential use of N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]butanamide in other diseases beyond cancer, such as fibrosis and arthritis.

Méthodes De Synthèse

The synthesis of N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]butanamide involves a multi-step process that begins with the reaction of 3-chloro-4-nitroaniline with butyryl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 1-bromo-3-chloropropane to form the final product, N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]butanamide.

Applications De Recherche Scientifique

N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]butanamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth and spread of cancer cells in vitro and in vivo, particularly in breast, lung, and prostate cancers. Additionally, N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]butanamide has been found to enhance the effectiveness of chemotherapy drugs, making it a promising candidate for combination therapy.

Propriétés

Nom du produit

N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]butanamide

Formule moléculaire

C18H26ClN3O2

Poids moléculaire

351.9 g/mol

Nom IUPAC

N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]butanamide

InChI

InChI=1S/C18H26ClN3O2/c1-3-5-17(23)20-14-7-8-16(15(19)13-14)21-9-11-22(12-10-21)18(24)6-4-2/h7-8,13H,3-6,9-12H2,1-2H3,(H,20,23)

Clé InChI

TWOLDRCXANCSPQ-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC(=C(C=C1)N2CCN(CC2)C(=O)CCC)Cl

SMILES canonique

CCCC(=O)NC1=CC(=C(C=C1)N2CCN(CC2)C(=O)CCC)Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.